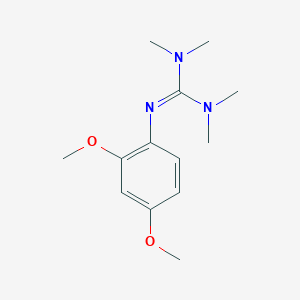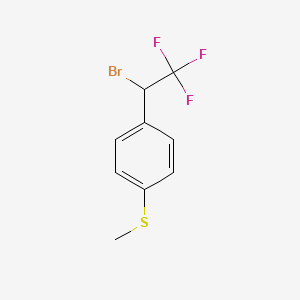![molecular formula C12H13FO4 B14302823 Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester CAS No. 121482-59-5](/img/structure/B14302823.png)
Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester typically involves the esterification of propanedioic acid with [(2-fluorophenyl)methyl] alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield propanedioic acid and [(2-fluorophenyl)methyl] alcohol.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Propanedioic acid and [(2-fluorophenyl)methyl] alcohol.
Reduction: [(2-fluorophenyl)methyl] alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be a precursor for the synthesis of pharmaceutical agents with potential therapeutic properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester depends on its chemical reactivity. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of propanedioic acid and [(2-fluorophenyl)methyl] alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol by the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: An ester of malonic acid with two methyl groups.
Diethyl malonate: An ester of malonic acid with two ethyl groups.
Methyl [(2-fluorophenyl)methyl] malonate: An ester of malonic acid with one methyl group and one [(2-fluorophenyl)methyl] group.
Uniqueness
Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester is unique due to the presence of the [(2-fluorophenyl)methyl] group, which imparts distinct chemical properties and reactivity compared to other malonate esters. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
| 121482-59-5 | |
Molecular Formula |
C12H13FO4 |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
dimethyl 2-[(2-fluorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C12H13FO4/c1-16-11(14)9(12(15)17-2)7-8-5-3-4-6-10(8)13/h3-6,9H,7H2,1-2H3 |
InChI Key |
NOQPISZAVSUTLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)



